Estredox
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Overview
Description
Preparation Methods
Estredox is synthesized through a redox-based chemical delivery system for estradiol. The synthetic route involves the attachment of estradiol to a dihydropyridine-pyridinium salt carrier, which facilitates brain-targeted delivery . The preparation method includes the following steps:
Synthesis of the Carrier: The dihydropyridine-pyridinium salt carrier is synthesized through a series of organic reactions, including oxidation and reduction steps.
Attachment of Estradiol: Estradiol is chemically linked to the carrier molecule through esterification or other suitable chemical reactions.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure the potency and purity of the compound.
Industrial production methods involve large-scale synthesis and purification processes, ensuring the stability and consistency of the final product .
Chemical Reactions Analysis
Estredox undergoes various chemical reactions, including:
Oxidation and Reduction: The redox-based delivery system involves interconversion between dihydropyridine and pyridinium salt forms.
Hydrolysis: The ester bond between estradiol and the carrier can be hydrolyzed, releasing estradiol in the brain.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions for hydrolysis. The major product formed from these reactions is estradiol, which exerts its therapeutic effects in the brain .
Scientific Research Applications
Estredox has several scientific research applications, including:
Neuroprotection: This compound is used as a neuroprotective agent due to its ability to deliver estradiol to the brain, protecting neurons from degeneration.
Antidepressant Effects: Research has shown that this compound triggers transient antidepressant-like behavior in animal models, making it a potential treatment for depression.
Hormone Replacement Therapy: This compound is being investigated for its use in hormone replacement therapy, particularly for postmenopausal women.
Drug Delivery Systems: The redox-based delivery system of this compound serves as a model for developing other brain-targeted drug delivery systems.
Mechanism of Action
Estredox exerts its effects through the following mechanism:
Brain-Targeted Delivery: The dihydropyridine-pyridinium salt carrier facilitates the selective delivery of estradiol to the brain.
Estradiol Release: Once in the brain, the ester bond is hydrolyzed, releasing estradiol.
Molecular Targets: Estradiol interacts with estrogen receptors in the brain, modulating gene transcription and exerting neuroprotective and antidepressant effects.
Comparison with Similar Compounds
Estredox is unique due to its brain-targeted delivery system. Similar compounds include:
Estradiol: The primary estrogen hormone, which has systemic effects but lacks brain-targeted delivery.
Selective Estrogen Receptor Modulators (SERMs): Compounds like tamoxifen and raloxifene, which selectively modulate estrogen receptors but do not specifically target the brain.
Selective Estrogen Receptor Downregulators (SERDs): Compounds like fulvestrant, which downregulate estrogen receptors but are not brain-targeted.
This compound stands out due to its ability to deliver estradiol specifically to the brain, providing targeted therapeutic effects while minimizing systemic exposure .
Properties
CAS No. |
103562-82-9 |
---|---|
Molecular Formula |
C25H31NO3 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C25H31NO3/c1-25-12-11-20-19-8-6-18(27)14-16(19)5-7-21(20)22(25)9-10-23(25)29-24(28)17-4-3-13-26(2)15-17/h3,6,8,13-15,20-23,27H,4-5,7,9-12H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 |
InChI Key |
KTMLJZFJHDUEAU-BZDYCCQFSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O |
SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3-hydroxy-17-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)oxy)estra-1,3,5(10)-triene CDS-E2 E2-CDS estradiol 17-dihydrotrigonelline estradiol chemical delivery system |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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